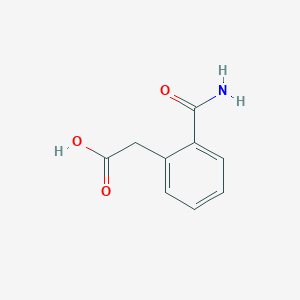

2-(2-Carbamoylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

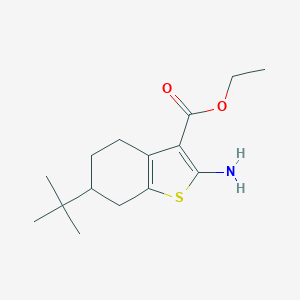

“2-(2-Carbamoylphenyl)acetic acid” is a chemical compound with the CAS Number: 23362-56-3 . It has a molecular weight of 179.18 and its IUPAC name is [2-(aminocarbonyl)phenyl]acetic acid . It is a useful research chemical .

Molecular Structure Analysis

The InChI code for “2-(2-Carbamoylphenyl)acetic acid” is 1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) . This indicates that it is a carboxylic acid consisting of a phenyl group that is attached to a carbamoyl functional group .Physical And Chemical Properties Analysis

“2-(2-Carbamoylphenyl)acetic acid” is a powder at room temperature . It has a melting point of 222-223 degrees Celsius .Applications De Recherche Scientifique

Hydrogen Generation from Bio-Oil

Carboxylic acids like 2-(2-Carbamoylphenyl)acetic acid play a significant role in the steam reforming of bio-oil for hydrogen generation. The research on this topic has led to the development of various catalysts, processes, and reactors, contributing to a better understanding of the reforming behavior of bio-oil and similar organics like methanol, ethanol, and acetone (Zhang et al., 2018).

Synthesis and Antimicrobial Evaluation

Novel derivatives of 2-(2-Carbamoylphenyl)acetic acid have been synthesized and evaluated for their antimicrobial activities against various microbial strains. These compounds have shown significant activity, demonstrating the potential of 2-(2-Carbamoylphenyl)acetic acid derivatives in antimicrobial applications (Noolvi et al., 2016).

Photolytic Transformation Studies

The compound's role in the photolytic transformation of diclofenac, a pharmaceutical, and its transformation products in aqueous solutions has been studied. This research contributes to understanding the environmental fate and transformation pathways of pharmaceutical compounds and their derivatives (Eriksson et al., 2010).

Chiral Auxiliary Compound

2-(2-Carbamoylphenyl)acetic acid has potential as a versatile chiral phosphonic auxiliary, useful in the separation of diastereomeric alcohols and amines. This can have implications in chemical synthesis, particularly in creating chiral compounds (Majewska, 2019).

Organic Dyes for DSSCs

Derivatives of 2-(2-Carbamoylphenyl)acetic acid have been used in the synthesis of new organic dyes for dye-sensitized solar cells (DSSCs). These studies demonstrate the compound's role in renewable energy applications, particularly in improving the efficiency of solar cells (Naik et al., 2017).

Biotechnological Applications

Studies on the oxidation of related compounds like 2-phenylethanol by Acetobacter aceti have shown the potential for biotechnological applications in producing valuable chemicals like phenylacetic acid (Gandolfi et al., 2004).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-carbamoylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-4-2-1-3-6(7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJWJJACBUZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carbamoylphenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494448.png)

![6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B494449.png)

![N-cyclopentyl-N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B494454.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494457.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methoxybenzyl)imino]methyl}-3-phenyl-1H-pyrazol-5-ol](/img/structure/B494462.png)

![2-(1,3-benzothiazol-2-yl)-4-{[(3-pyridinylmethyl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494463.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494464.png)

![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B494465.png)

![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)